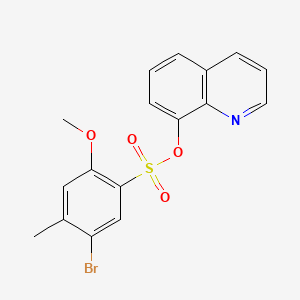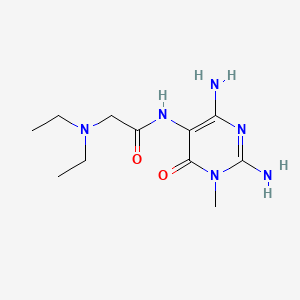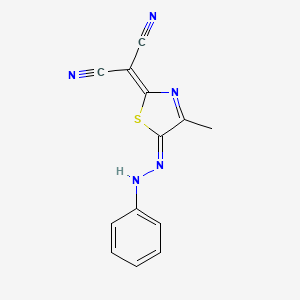
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N'~1~,N'~4~-diphenyl-1,4-piperazinedicarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine core substituted with pyrrolidinylidene and phenyl groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-pyrrolidinylidene with diphenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide: Similar in structure but with different substituents.
1,4-Benzenediamine,N1,N4-bis(1-methyl-2-pyrrolidinylidene): Shares the pyrrolidinylidene groups but has a different core structure.
Uniqueness
N~1~,N~4~-bis(1-methyl-2-pyrrolidinylidene)-N’~1~,N’~4~-diphenyl-1,4-piperazinedicarboximidamide is unique due to its specific combination of substituents and core structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H36N8 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(N1E,N4E)-1-N,4-N-bis(1-methylpyrrolidin-2-ylidene)-1-N',4-N'-diphenylpiperazine-1,4-dicarboximidamide |
InChI |
InChI=1S/C28H36N8/c1-33-17-9-15-25(33)31-27(29-23-11-5-3-6-12-23)35-19-21-36(22-20-35)28(30-24-13-7-4-8-14-24)32-26-16-10-18-34(26)2/h3-8,11-14H,9-10,15-22H2,1-2H3/b29-27?,30-28?,31-25+,32-26+ |
InChI Key |
AZANZUXRPZRNKY-DXIOKJRKSA-N |
Isomeric SMILES |
CN1/C(=N/C(=NC2=CC=CC=C2)N3CCN(CC3)C(=NC4=CC=CC=C4)/N=C\5/N(CCC5)C)/CCC1 |
Canonical SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCN(CC3)C(=NC4=CC=CC=C4)N=C5CCCN5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Tert-butylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369378.png)
![7-(2-methoxyethyl)-2-[(4-pyridinylmethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369382.png)
![2-{4-[(4-Iodo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13369388.png)
![Methyl 3-(3-{[3-(4-methoxyphenyl)acryloyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B13369392.png)
![methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B13369397.png)
![7-benzyl-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369398.png)

![N-[1-(hydroxymethyl)propyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B13369406.png)
![2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13369407.png)
![2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-phenylacetamide](/img/structure/B13369417.png)
![2-[(2,4-difluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B13369422.png)

![3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369448.png)
